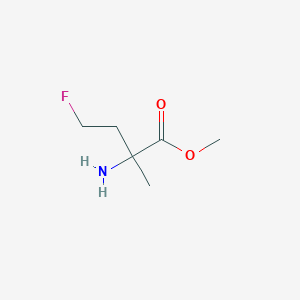

Methyl 2-amino-4-fluoro-2-methylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-amino-4-fluoro-2-methylbutanoate” is a chemical compound with the CAS Number: 1446499-77-9 . It has a molecular weight of 149.17 . The IUPAC name for this compound is methyl 2-amino-4-fluoro-2-methylbutanoate .

Physical And Chemical Properties Analysis

“Methyl 2-amino-4-fluoro-2-methylbutanoate” is a liquid . It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique

1. Inhibitor of Gamma-Aminobutyric Acid Aminotransferase

Methyl 2-amino-4-fluoro-2-methylbutanoate and its related compounds, such as 4-Amino-2-(substituted methyl)-2-butenoic acids, have been studied for their potential as inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). These compounds are potent competitive reversible inhibitors and are used to map a section of the active site of GABA-T. The fluoro analogue in particular has demonstrated enzyme-catalyzed fluoride ion release, indicating that elimination does occur, suggesting important implications for the design of mechanism-based inactivators for GABA-T (Silverman, Durkee & Invergo, 1986).

2. Synthesis of Fluorinated Amino Acids

The compound has been involved in the stereoselective synthesis of fluorinated amino acids, which are important in medicinal chemistry. For instance, stereoselective alkylation in the presence of LDA at low temperatures was used for synthesizing various fluorinated amino acids, demonstrating its utility in organic synthesis and drug development (Laue, Kröger, Wegelius & Haufe, 2000).

3. Anticancer Drug Research

Amino acetate functionalized Schiff base organotin(IV) complexes, incorporating compounds like methyl 2-amino-4-fluoro-2-methylbutanoate, have been investigated for their potential as anticancer drugs. These complexes have shown promising cytotoxicity against various human tumor cell lines, indicating their potential in cancer therapy (Basu Baul, Basu, Vos & Linden, 2009).

4. Potential PET Imaging Agents for Tumor Detection

Fluoroarylvaline derivatives of methyl 2-amino-4-fluoro-2-methylbutanoate have been synthesized and evaluated as potential PET imaging agents for tumor detection. Their superior tumor/blood and tumor/brain ratios compared to other agents suggest their potential in improving diagnostic accuracy in oncology (Qiao et al., 2009).

5. Biosynthesis Studies in Fruit Aroma

Methyl 2-amino-4-fluoro-2-methylbutanoate has been utilized in studies investigating the biosynthesis of key contributors to fruit aroma, such as 2-methylbutanoate esters. This research helps in understanding the flavor profiles of different fruits and improving food technology (Rowan et al., 1996).

6. Prodrug Design in Pharmacology

The compound has been explored in the synthesis of amino acid esters as prodrugs, particularly in modifying the gastrointestinal effects of drugs like sulindac. This research is pivotal in designing drugs with reduced side effects while maintaining their therapeutic efficacy (Nirmal et al., 2015).

Safety and Hazards

The compound has been assigned the GHS02 and GHS06 pictograms, indicating that it is flammable and toxic . The hazard statements H226 and H301 are associated with it, suggesting that it is flammable and toxic if swallowed . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

Propriétés

IUPAC Name |

methyl 2-amino-4-fluoro-2-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO2/c1-6(8,3-4-7)5(9)10-2/h3-4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICKWEUMIIMSEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCF)(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-fluoro-2-methylbutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2587268.png)

![2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2587272.png)

![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2587282.png)

![(E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide](/img/structure/B2587283.png)